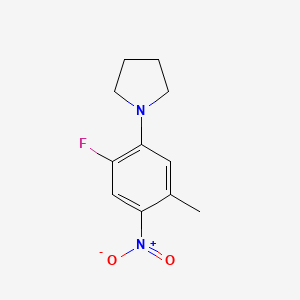
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and belongs to the class of drugs known as kinase inhibitors. TAK-659 has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders. In
作用机制
TAK-659 works by inhibiting the activity of several kinases that are involved in various cellular processes. Specifically, TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling, and interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell receptor signaling. Inhibition of these kinases leads to a reduction in the activation and proliferation of B and T cells, respectively, which are involved in the immune response and cancer growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. Inhibition of BTK and ITK leads to a reduction in the activation and proliferation of B and T cells, respectively, which are involved in the immune response and cancer growth. This inhibition also leads to a reduction in the production of pro-inflammatory cytokines, which are involved in the development of autoimmune disorders.
实验室实验的优点和局限性
One of the advantages of TAK-659 in lab experiments is its specificity for BTK and ITK. This specificity allows for targeted inhibition of these kinases, leading to a reduction in B and T cell activation and proliferation. However, one limitation of TAK-659 is its potential toxicity at high doses. This toxicity can limit its use in lab experiments and clinical trials.
未来方向
There are several future directions for the study of TAK-659. One area of research is the development of more potent and selective BTK and ITK inhibitors. Another area of research is the identification of biomarkers that can predict the response to TAK-659 treatment in cancer and autoimmune disorders. Additionally, the combination of TAK-659 with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
合成方法
The synthesis of TAK-659 involves a multistep process that starts with the reaction of 2-bromo-4-methylphenol with potassium tert-butoxide in dimethylformamide to form 2-tert-butoxycarbonylamino-4-methylphenol. The resulting compound is then reacted with 2-bromoethyl cyanoacetate in the presence of cesium carbonate to form 2-(4-methylphenoxy)acetohydrazide. The final step involves the reaction of 2-(4-methylphenoxy)acetohydrazide with 2-bromo-3-thiophenecarbonitrile in the presence of potassium carbonate to form TAK-659.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic benefits in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. TAK-659 has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
In addition to its potential in cancer treatment, TAK-659 has also been studied for its potential in the treatment of autoimmune disorders. Autoimmune disorders occur when the immune system attacks healthy cells in the body, leading to chronic inflammation and tissue damage. TAK-659 has been shown to inhibit the activity of several kinases that are involved in the immune response, leading to a reduction in inflammation and tissue damage.
属性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-6-8-13(9-7-12)22-11-17(21)20-18-15(10-19)14-4-2-3-5-16(14)23-18/h6-9H,2-5,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJWUVJXXISYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6061382 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline](/img/structure/B5060560.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060582.png)
![N-(2-{[(2-methoxyphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5060586.png)

![N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5060598.png)
![4-(trifluoromethyl)-10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5060610.png)
![ethyl N-[(2-amino-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5060620.png)
![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5060625.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5060643.png)
![1-ethyl-2-methyl-3-octyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5060650.png)
![(5-bromo-2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5060658.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5060669.png)
![4-(2-methoxyethoxy)-1-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}piperidine](/img/structure/B5060671.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5060678.png)